An In-Depth Technical Guide to the Structure Elucidation of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine
An In-Depth Technical Guide to the Structure Elucidation of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive assignment of the three-dimensional structure of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine represents a saturated bicyclic amine scaffold with significant potential for elaboration in medicinal chemistry. This guide provides a comprehensive, in-depth technical workflow for the unambiguous structure elucidation of this molecule, integrating state-of-the-art analytical techniques. As a self-validating system, this protocol emphasizes not only the "how" but also the critical "why" behind each experimental choice, ensuring the highest level of scientific integrity. We will traverse the path from initial sample preparation through to the final assignment of absolute stereochemistry, equipping the research professional with a robust framework for the characterization of this and similar N-heterocyclic systems.
Foundational Analysis: Establishing the Molecular Framework
The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the core functional groups present in the molecule. This foundational data provides the basis upon which all subsequent, more detailed structural analysis is built.
Mass Spectrometry: The Molecular Blueprint
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule. For (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine, this is a critical first step.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
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Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process will typically protonate the basic nitrogen atoms of the molecule, resulting in the observation of the [M+H]⁺ ion.
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Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental composition.
Data Presentation: Expected HRMS Data
| Ion | Calculated m/z for [C₈H₁₇N₂]⁺ | Observed m/z |
| [M+H]⁺ | 141.1386 | To be experimentally determined |
Note: The molecular formula for the neutral species is C₈H₁₆N₂.[1]
The fragmentation pattern in the mass spectrum can also provide initial structural clues. For saturated N-heterocycles, fragmentation is often initiated by cleavage alpha to the nitrogen atoms.[2]
Infrared Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the types of chemical bonds present in a molecule. For a saturated amine like (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine, the IR spectrum is expected to be relatively simple but informative.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.
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Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
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Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify characteristic absorption bands.
Data Presentation: Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3300-3500 | N-H stretch (if secondary amine present) | Amine |
| 2850-3000 | C-H stretch | Alkane |
| 1450-1470 | C-H bend | Alkane |
| 1000-1250 | C-N stretch | Amine |
Unraveling the Connectivity: 2D Nuclear Magnetic Resonance Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is the most powerful tool for determining the covalent framework of a molecule. By correlating nuclear spins through bonds, a complete picture of the atom-to-atom connectivity can be assembled.
Experimental Protocol: NMR Sample Preparation
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Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
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Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.
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Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]
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Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
The following is a representative, hypothetical NMR dataset for (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine for illustrative purposes. Actual experimental values may vary.
Data Presentation: Hypothetical ¹H and ¹³C NMR Data
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| 1 | 30.5 | 1.85, 1.65 | m, m | 1H, 1H |
| 2 | 25.2 | 1.95, 1.75 | m, m | 1H, 1H |
| 3 | 48.1 | 3.10, 2.90 | m, m | 1H, 1H |
| 5 | 55.3 | 3.20, 3.00 | m, m | 1H, 1H |
| 6 | 28.9 | 2.05, 1.85 | m, m | 1H, 1H |
| 7 | 45.6 | 3.30, 3.15 | m, m | 1H, 1H |
| 8 | 52.4 | 3.40, 3.25 | m, m | 1H, 1H |
| 9a | 65.7 | 3.50 | m | 1H |
COSY: Mapping ¹H-¹H Connectivity
Correlation Spectroscopy (COSY) is the cornerstone of proton NMR analysis, revealing which protons are coupled to each other, typically through two or three bonds.
Experimental Protocol: ¹H-¹H COSY
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Pulse Program: Utilize a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
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Data Acquisition: Acquire a 2D dataset with sufficient resolution in both dimensions to resolve cross-peaks.
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Data Processing: Process the data with appropriate window functions and perform phasing.
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Data Analysis: Identify cross-peaks, which indicate scalar coupling between protons. Trace the connectivity pathways throughout the molecule.
Visualization: Logical Workflow for 2D NMR Analysis
Caption: Workflow for elucidating the planar structure using 2D NMR.
HSQC: Linking Protons to Carbons
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹JCH coupling).
Experimental Protocol: ¹H-¹³C HSQC
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Pulse Program: Employ a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
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Data Acquisition: Acquire the 2D spectrum, ensuring the ¹³C spectral width encompasses all carbon resonances.
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Data Processing: Process the 2D data.
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Data Analysis: Each cross-peak links a specific proton resonance to its attached carbon resonance, allowing for the unambiguous assignment of all protonated carbons.
HMBC: Assembling the Molecular Skeleton
Heteronuclear Multiple Bond Correlation (HMBC) is a pivotal experiment that reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This information is crucial for connecting the spin systems identified from COSY and HSQC into a complete molecular structure.
Experimental Protocol: ¹H-¹³C HMBC
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Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments). The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).
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Data Acquisition: Acquire the 2D spectrum.
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Data Processing: Process the 2D data.
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Data Analysis: Analyze the cross-peaks to establish long-range connectivities. For example, a cross-peak between the proton at the bridgehead (H-9a) and a carbon in the five-membered ring (e.g., C-3) would confirm the ring fusion.
Defining the Three-Dimensional Architecture
Once the planar structure is established, the next critical phase is to determine the three-dimensional arrangement of the atoms, including the relative and absolute stereochemistry.
NOESY/ROESY: Through-Space Correlations and Relative Stereochemistry
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the 2D NMR experiments used to measure these effects.
Experimental Protocol: 2D NOESY/ROESY
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Sample Preparation: The sample should be degassed to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
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Pulse Program: Select a standard phase-sensitive gradient-selected NOESY or ROESY pulse program. The choice between NOESY and ROESY depends on the molecular weight of the compound; for small molecules like this, NOESY is generally sufficient.
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Mixing Time: The mixing time is a crucial parameter and should be optimized. A typical starting point for a small molecule is 500-800 ms.
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Data Analysis: Identify cross-peaks between protons that are not directly coupled. For (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine, a key NOE would be expected between the bridgehead proton (H-9a) and protons on the same face of the bicyclic system. This will define the relative stereochemistry of the ring fusion.
Visualization: Elucidation Workflow from Planar to 3D Structure
Sources
- 1. PubChemLite - Octahydro-1h-pyrrolo[1,2-a][1,4]diazepine (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 2. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
